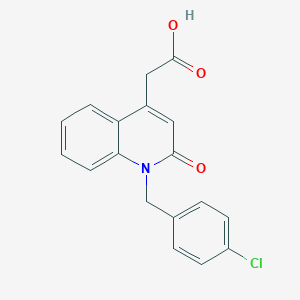
1-(4-Chlorobenzyl)-1,2-dihydro-2-oxoquinol-4-ylacetic acid
Cat. No. B8343465
M. Wt: 327.8 g/mol
InChI Key: CIJJYMSASPQXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04138490
Procedure details


A solution of 1-(4-chlorobenzyl)-1,2-dihydro-4-methyl-2-oxoquinoline (18.0g.) in diethyl carbonate (80ml.) was added to a stirred suspension of sodium hydride (15.4g.; weighed as a 60% w/w dispersion in oil, but subsequently washed by decantation with light petroleum, b.p. 40-60° C., to remove the oil) in diethyl carbonate (20ml.). The mixture was stirred under reflux for 11/2 hours, and formed a thick suspension. This was cooled and treated with a small amount of methanol to destroy any remaining sodium hydride. Dilution with ether (400 ml.) gave a suspension from which the solid was filtered. This was suspended in ethanol (180ml.) and brought to pH 3 by addition of hydrochloric acid. Water (600ml.) was added, and the suspension was stirred for 30 minutes before the solid was collected by filtration, washed with water, and well drained. This solid [which comprised diethyl 1-(4-chlorobenzyl)-1,2-dihydro-2-oxoquinol-4-ylmalonate] was dissolved in ethanol (180ml.), to which was added aqueous 40% w/v sodium hydroxide (20ml.), and the mixture was heated under reflux for 4 hours. The cooled mixture was added to water (600ml.) to give a solution which was brought to pH 3 by addition of concentrated hydrochloric acid. The resultant precipitate was collected by filtration, washed with water, drained, and crystallised from ethanol to give 1-(4-chlorobenzyl)-1,2-dihydro-2-oxoquinol-4-ylacetic acid, m.p. 208-209° C., in 51% overall yield.
Quantity
18 g
Type
reactant
Reaction Step One





Yield
15%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][N:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([CH3:17])=[CH:9][C:8]2=[O:18])=[CH:4][CH:3]=1.[H-].[Na+].CO.Cl.[C:26](=O)([O:30]CC)[O:27]CC>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([CH2:17][C:26]([OH:30])=[O:27])=[CH:9][C:8]2=[O:18])=[CH:19][CH:20]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(CN2C(C=C(C3=CC=CC=C23)C)=O)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(OCC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
subsequently washed by decantation with light petroleum, b.p. 40-60° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the oil) in diethyl carbonate (20ml.)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 11/2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed a thick suspension
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to destroy any remaining sodium hydride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dilution with ether (400 ml.) gave a suspension from which the solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
brought to pH 3 by addition of hydrochloric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (600ml.) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the suspension was stirred for 30 minutes before the solid
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This solid [which comprised diethyl 1-(4-chlorobenzyl)-1,2-dihydro-2-oxoquinol-4-ylmalonate] was dissolved in ethanol (180ml.), to which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added aqueous 40%
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 hours
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The cooled mixture was added to water (600ml.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solution which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallised from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(CN2C(C=C(C3=CC=CC=C23)CC(=O)O)=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 15% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
